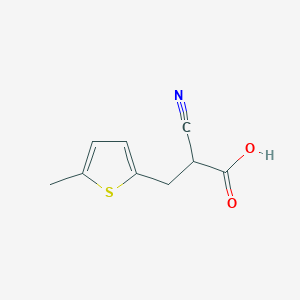

2-Cyano-3-(5-methyl-2-thienyl)propionic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Acide 2-cyano-3-(5-méthyl-2-thiényl)propanoïque est un composé chimique de formule moléculaire C9H9NO2S et de masse moléculaire 195,24 g/mol. C'est un produit chimique de recherche utile, souvent utilisé dans diverses études et applications scientifiques. Le composé présente un groupe cyano (–C≡N) et un groupe thiényle (un cycle à cinq chaînons contenant du soufre), qui contribuent à ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'Acide 2-cyano-3-(5-méthyl-2-thiényl)propanoïque implique généralement la condensation d'un dérivé d'acide cyanoacétique avec un aldéhyde ou une cétone contenant du thiényle. Une méthode courante est la condensation de Knoevenagel, où le dérivé d'acide cyanoacétique réagit avec l'aldéhyde ou la cétone en présence d'une base telle que la pipéridine ou la pyridine . La réaction est généralement effectuée sous reflux dans un solvant approprié comme l'éthanol ou le méthanol.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation de la réaction de condensation de Knoevenagel afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

L'Acide 2-cyano-3-(5-méthyl-2-thiényl)propanoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe thiényle peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le groupe cyano peut être réduit en un groupe amine.

Substitution : Le groupe cyano peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou l'hydrogénation catalytique peuvent être utilisés.

Substitution : Les nucléophiles comme les amines ou les alcools peuvent réagir avec le groupe cyano dans des conditions basiques ou acides.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Amines.

Substitution : Amides ou esters substitués.

4. Applications de la recherche scientifique

L'Acide 2-cyano-3-(5-méthyl-2-thiényl)propanoïque a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.

Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique ou comme ligand dans des essais de liaison aux récepteurs.

Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (LED).

5. Mécanisme d'action

Le mécanisme d'action de l'Acide 2-cyano-3-(5-méthyl-2-thiényl)propanoïque dépend de son application spécifique. Dans les systèmes biologiques, il peut agir comme un inhibiteur enzymatique ou un ligand de récepteur, interagissant avec des cibles moléculaires et des voies spécifiques. Le groupe cyano peut former des liaisons hydrogène ou des interactions électrostatiques avec les sites actifs, tandis que le groupe thiényle peut participer à des interactions de type π-π .

Applications De Recherche Scientifique

2-Cyano-3-(5-methyl-2-thienyl)propionic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of 2-Cyano-3-(5-methyl-2-thienyl)propionic Acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the thienyl group can participate in π-π stacking interactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L'Acide 2-cyano-3-(5-méthyl-2-thiényl)propanoïque est unique en raison de la présence à la fois d'un groupe cyano et d'un groupe thiényle. Cette combinaison confère des propriétés chimiques distinctes, ce qui en fait un élément de construction polyvalent en synthèse organique et un composé précieux dans diverses applications de recherche scientifique.

Propriétés

Formule moléculaire |

C9H9NO2S |

|---|---|

Poids moléculaire |

195.24 g/mol |

Nom IUPAC |

2-cyano-3-(5-methylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C9H9NO2S/c1-6-2-3-8(13-6)4-7(5-10)9(11)12/h2-3,7H,4H2,1H3,(H,11,12) |

Clé InChI |

MXVQFZBJRRYIEY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(S1)CC(C#N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.